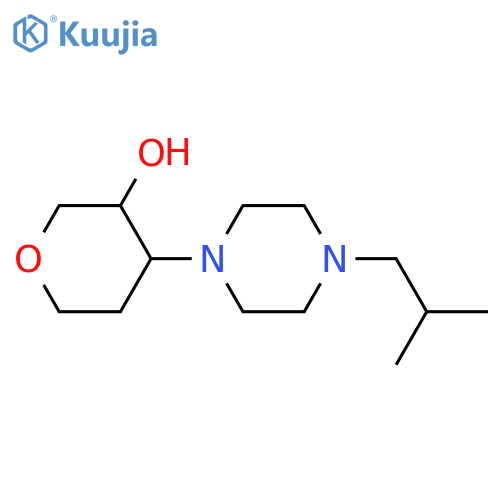Cas no 2137448-30-5 (4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol)

2137448-30-5 structure
商品名:4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol
4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol 化学的及び物理的性質
名前と識別子
-
- 2137448-30-5
- 4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol
- EN300-843485
- 4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol
-
- インチ: 1S/C13H26N2O2/c1-11(2)9-14-4-6-15(7-5-14)12-3-8-17-10-13(12)16/h11-13,16H,3-10H2,1-2H3
- InChIKey: XGMAMPNQYHSVJC-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(C1)O)N1CCN(CC(C)C)CC1
計算された属性
- せいみつぶんしりょう: 242.199428076g/mol
- どういたいしつりょう: 242.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 35.9Ų
4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-843485-10g |
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |
2137448-30-5 | 10g |
$4914.0 | 2023-09-02 | ||
| Enamine | EN300-843485-5g |
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |
2137448-30-5 | 5g |
$3313.0 | 2023-09-02 | ||
| Enamine | EN300-843485-10.0g |
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |
2137448-30-5 | 95% | 10.0g |
$4914.0 | 2024-05-21 | |
| Enamine | EN300-843485-0.25g |
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |
2137448-30-5 | 95% | 0.25g |
$1051.0 | 2024-05-21 | |
| Enamine | EN300-843485-1g |
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |
2137448-30-5 | 1g |
$1142.0 | 2023-09-02 | ||
| Enamine | EN300-843485-0.05g |
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |
2137448-30-5 | 95% | 0.05g |
$959.0 | 2024-05-21 | |
| Enamine | EN300-843485-1.0g |
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |
2137448-30-5 | 95% | 1.0g |
$1142.0 | 2024-05-21 | |
| Enamine | EN300-843485-0.5g |
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |
2137448-30-5 | 95% | 0.5g |
$1097.0 | 2024-05-21 | |
| Enamine | EN300-843485-2.5g |
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |
2137448-30-5 | 95% | 2.5g |
$2240.0 | 2024-05-21 | |
| Enamine | EN300-843485-0.1g |
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |
2137448-30-5 | 95% | 0.1g |
$1005.0 | 2024-05-21 |
4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol 関連文献
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
2137448-30-5 (4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol) 関連製品
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
